![molecular formula C39H61ClO7Si B13856404 7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one is a complex organic compound with a molecular formula of C39H61ClO7Si and a molecular weight of 705.45. This compound is an intermediate in the synthesis of Milbemycin D, a macrocyclic lactone used as a nematocide and insecticide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one involves multiple steps, including the formation of the core benzofuran structure and subsequent functionalization to introduce the chloro and hydroxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the chloro group can yield various substituted derivatives .
Applications De Recherche Scientifique
7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including macrocyclic lactones like Milbemycin D.
Biology: Studied for its potential biological activity, including its role as a nematocide and insecticide.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiparasitic agent.
Industry: Used in the production of agricultural chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Milbemycin D, it is believed to exert its effects by binding to and inhibiting specific enzymes or receptors involved in nematode and insect physiology. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Milbemycin D: A macrocyclic lactone with similar structural features and biological activity.
Avermectins: Another class of macrocyclic lactones with antiparasitic activity.
Ivermectin: A well-known antiparasitic agent with a similar mechanism of action.
Uniqueness
7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one is unique due to its specific structural features, including the chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of Milbemycin D further highlights its importance in the production of valuable agricultural and pharmaceutical compounds.
Propriétés
Formule moléculaire |
C39H61ClO7Si |
|---|---|
Poids moléculaire |
705.4 g/mol |
Nom IUPAC |
(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-12-chloro-24-hydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C39H61ClO7Si/c1-23(2)33-26(5)17-18-38(46-33)21-30-20-29(45-38)16-15-25(4)32(40)24(3)13-12-14-28-22-43-35-34(47-48(10,11)37(7,8)9)27(6)19-31(36(41)44-30)39(28,35)42/h12-15,19,23-24,26,29-35,42H,16-18,20-22H2,1-11H3/b13-12+,25-15+,28-14+/t24-,26-,29+,30-,31-,32+,33+,34+,35+,38+,39+/m0/s1 |
Clé InChI |
CYFNWXANCRBXMY-ZWCOVFJFSA-N |
SMILES isomérique |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)Cl)\C)O[C@@H]1C(C)C |
SMILES canonique |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)Cl)C)OC1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



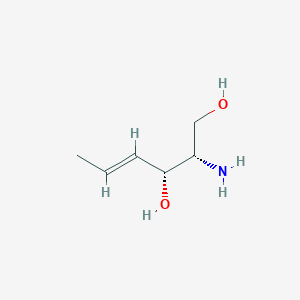
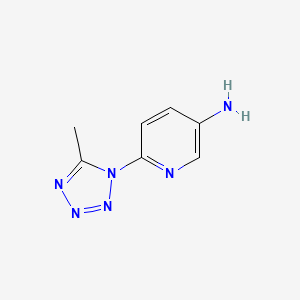
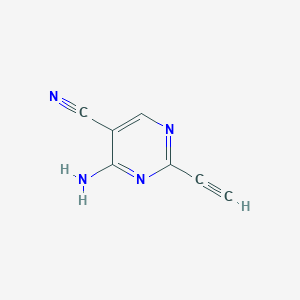
![(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B13856366.png)
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)
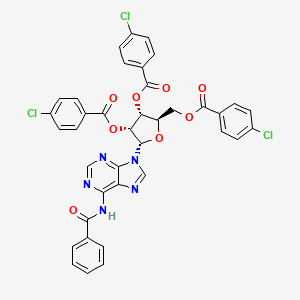
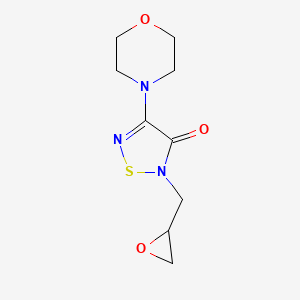

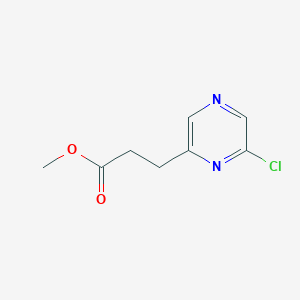
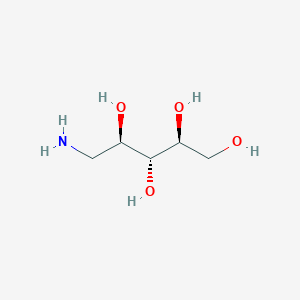
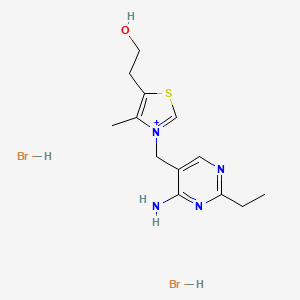
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
